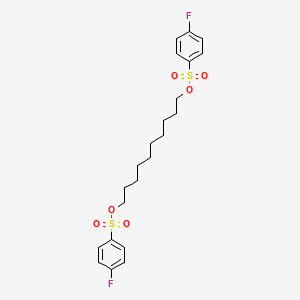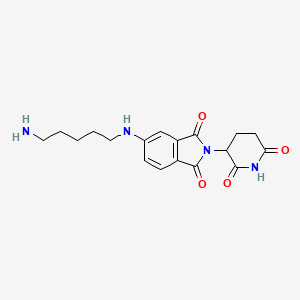
5-(5-Aminopentylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an isoindoline-1,3-dione core and a piperidin-3-yl group, making it a subject of interest in medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoindoline-1,3-dione with a piperidin-3-yl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the intermediate products .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amines or alcohols .
科学研究应用
5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases related to abnormal protein aggregation.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
作用机制
The mechanism of action of 5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain proteins, altering their function and leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
相似化合物的比较
Similar Compounds
4-((5-Aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar core structure but differs in the position of the amino group.
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Lacks the aminopentyl group, resulting in different chemical properties and reactivity
Uniqueness
What sets 5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione apart is its combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for both fundamental research and practical applications .
属性
分子式 |
C18H22N4O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
5-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O4/c19-8-2-1-3-9-20-11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)21-16(14)24/h4-5,10,14,20H,1-3,6-9,19H2,(H,21,23,24) |
InChI 键 |
KBWSPXPSIYOASL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
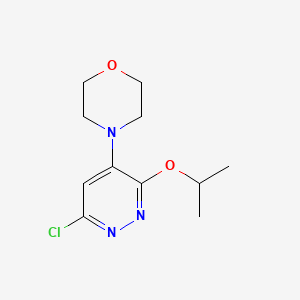
![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
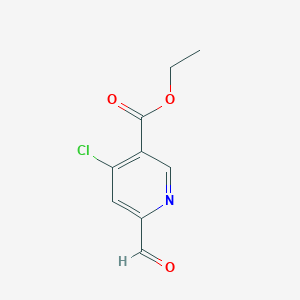
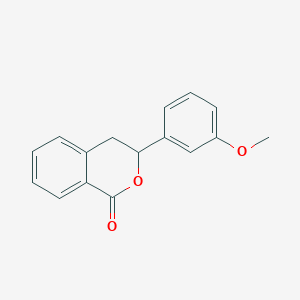
![2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B13987671.png)
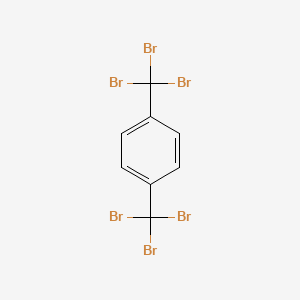
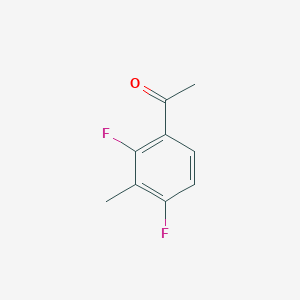
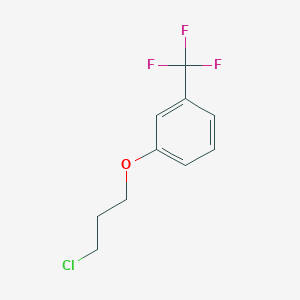
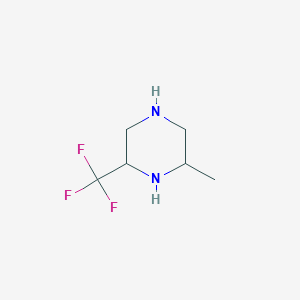
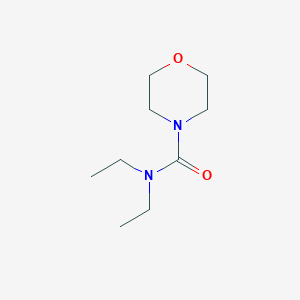
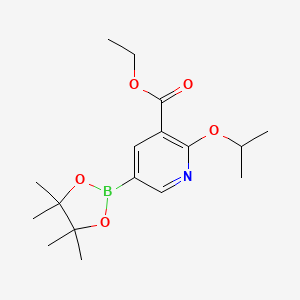
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
